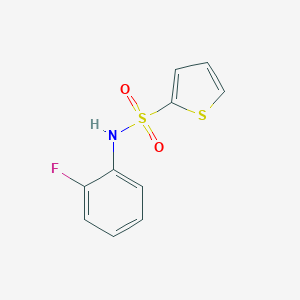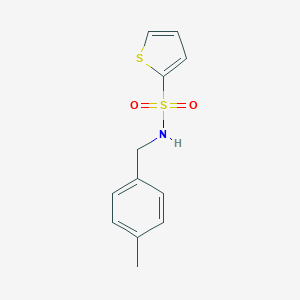![molecular formula C29H27N3O4S B299296 N-{2-[2-(1,2-dihydro-5-acenaphthylenylmethylene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B299296.png)
N-{2-[2-(1,2-dihydro-5-acenaphthylenylmethylene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(1,2-dihydro-5-acenaphthylenylmethylene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)benzenesulfonamide, commonly known as DAB-1, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of DAB-1 involves the inhibition of specific signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. By inhibiting these pathways, DAB-1 can reduce cell proliferation, induce apoptosis, and reduce inflammation.
Biochemical and physiological effects:
DAB-1 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of inflammation. Additionally, DAB-1 has been shown to protect neurons from damage and improve cognitive function.
実験室実験の利点と制限
One advantage of using DAB-1 in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of specific cellular processes. However, one limitation of using DAB-1 is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving DAB-1, including further studies on its potential applications in cancer, inflammation, and neurodegenerative diseases. Additionally, future research could focus on improving the specificity and reducing the toxicity of DAB-1, as well as exploring its potential use in combination with other drugs or therapies.
合成法
DAB-1 can be synthesized using a multistep process that involves the reaction of 2-ethoxyaniline with 2-chloroethyl benzenesulfonate to form N-(2-ethoxyphenyl)benzenesulfonamide. This intermediate is then reacted with 1,2-dihydro-5-acenaphthylenylmethylene hydrazine to form the final product, DAB-1.
科学的研究の応用
DAB-1 has been studied for its potential applications in a variety of scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, DAB-1 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation research, DAB-1 has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, DAB-1 has been shown to protect neurons from damage and improve cognitive function.
特性
製品名 |
N-{2-[2-(1,2-dihydro-5-acenaphthylenylmethylene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)benzenesulfonamide |
|---|---|
分子式 |
C29H27N3O4S |
分子量 |
513.6 g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(E)-1,2-dihydroacenaphthylen-5-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C29H27N3O4S/c1-2-36-27-14-7-6-13-26(27)32(37(34,35)24-10-4-3-5-11-24)20-28(33)31-30-19-23-18-17-22-16-15-21-9-8-12-25(23)29(21)22/h3-14,17-19H,2,15-16,20H2,1H3,(H,31,33)/b30-19+ |
InChIキー |
OPXTXHZPEVLKDQ-NDZAJKAJSA-N |
異性体SMILES |
CCOC1=CC=CC=C1N(CC(=O)N/N=C/C2=CC=C3CCC4=C3C2=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
SMILES |
CCOC1=CC=CC=C1N(CC(=O)NN=CC2=C3C=CC=C4C3=C(CC4)C=C2)S(=O)(=O)C5=CC=CC=C5 |
正規SMILES |
CCOC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C3CCC4=C3C2=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-{N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B299213.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B299216.png)
![N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-fluorophenyl)-4-methylphenylsulfonamido)acetamide](/img/structure/B299217.png)
![N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B299219.png)
![2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B299220.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B299222.png)
![2-[2-chloro(methylsulfonyl)anilino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B299223.png)
![Ethyl 4-{[2-chloro(methylsulfonyl)anilino]acetyl}piperazine-1-carboxylate](/img/structure/B299224.png)
![N-(2-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B299225.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299231.png)



